1-Phenyl-3-(3-phenylpropyl)urea

Solid-state stability Procurement logistics Handling safety

1-Phenyl-3-(3-phenylpropyl)urea (CAS 70622-91-2; molecular formula C₁₆H₁₈N₂O; molecular weight 254.33 g·mol⁻¹) is an N,N′-disubstituted urea featuring a phenyl group on one urea nitrogen and a 3-phenylpropyl group on the other. This compound serves as the minimal pharmacophoric core of the 1-(α-substituted)-3-(3-phenylpropyl)urea class, a privileged scaffold in soluble epoxide hydrolase (sEH) inhibitor development.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
CAS No. 70622-91-2
Cat. No. B5110970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-(3-phenylpropyl)urea
CAS70622-91-2
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNC(=O)NC2=CC=CC=C2
InChIInChI=1S/C16H18N2O/c19-16(18-15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H2,17,18,19)
InChIKeyJIWYHHOEZMXBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-3-(3-phenylpropyl)urea (CAS 70622-91-2): A Defined, Procurement-Ready Scaffold for Urea-Based sEH Inhibitor Optimization


1-Phenyl-3-(3-phenylpropyl)urea (CAS 70622-91-2; molecular formula C₁₆H₁₈N₂O; molecular weight 254.33 g·mol⁻¹) is an N,N′-disubstituted urea featuring a phenyl group on one urea nitrogen and a 3-phenylpropyl group on the other . This compound serves as the minimal pharmacophoric core of the 1-(α-substituted)-3-(3-phenylpropyl)urea class, a privileged scaffold in soluble epoxide hydrolase (sEH) inhibitor development [1]. Its fully hydrocarbon architecture (no additional polar or ionizable substituents) makes it the structurally simplest representative of this series, enabling it to function as an internal reference control, a synthetic intermediate for late-stage α-functionalization, and a clean baseline comparator for structure–activity relationship (SAR) campaigns targeting the 3-phenylpropyl urea pharmacophore.

Why 1-Phenyl-3-(3-phenylpropyl)urea Cannot Be Replaced by Common In-Class Analogs Without Experimental Re-Validation


The 3-phenylpropyl urea chemotype exhibits extreme sensitivity to N-substituent identity. In the cardiac myosin activator series, shortening the phenylpropyl side chain or replacing the phenyl end-group with cyclohexyl or tetrahydropyranyl moieties alters myosin ATPase activation from 44.0% to 81.4%, with corresponding shifts in fractional shortening (FS, 18.90–30.04) and ejection fraction (EF, 12.15–18.27) [1]. In the sEH inhibitor series, introducing an α-alkyl-α-phenylmethyl stereocenter adjacent to the urea nitrogen creates enantioselective inhibitors with IC₅₀ values as low as 13 nM and enantiomeric selectivity ratios up to 125-fold; the parent compound—lacking this α-substitution—defines the baseline affinity from which all enantioselectivity is calibrated [2]. Consequently, naive substitution of the parent 1-phenyl-3-(3-phenylpropyl)urea scaffold with a superficially similar analog (e.g., 1-benzyl, 1-cyclohexyl, or 1-phenethyl derivative) cannot be performed without full re-characterization of target engagement, selectivity, and downstream functional readouts. Procurement decisions based solely on structural similarity risk selecting a compound with quantitatively divergent biological performance.

Quantitative Differentiation Evidence for 1-Phenyl-3-(3-phenylpropyl)urea vs. Its Closest Analogs


Physical State and Storage Advantage vs. Low-Melting Analogs

1-Phenyl-3-(3-phenylpropyl)urea (CAS 70622-91-2) is procured as a room-temperature solid (predicted melting point well above ambient), whereas the structurally analogous 1-phenethyl-3-(3-phenylpropyl)urea (CAS not assigned; evaluated in Eur. J. Med. Chem. 2017, 134, 379–391) and 1-benzyl-3-(3-phenylpropyl)urea are reported as oils or low-melting solids under standard laboratory storage conditions [1]. This solid physical state eliminates the cold-chain storage, viscosity-related aliquoting errors, and oxidative degradation risks that accompany oil-form analogs, directly reducing procurement and handling overhead for high-throughput screening facilities.

Solid-state stability Procurement logistics Handling safety

Calculated logP Advantage Over Mono-Substituted Urea Progenitors

The calculated octanol-water partition coefficient (ClogP) for 1-phenyl-3-(3-phenylpropyl)urea is approximately 3.5–4.0, placing it in the optimal lipophilicity window for passive membrane permeability while remaining below the commonly applied LogP ≤5 drug-likeness threshold . In contrast, the mono-substituted analog 3-phenylpropylurea (CAS 25017-27-0; LogP ~1.8–2.2) is substantially more hydrophilic, which correlates with reduced passive permeability in Caco-2 and PAMPA models for similarly sized urea derivatives . This LogP differential of approximately 1.5–2.0 log units translates to a predicted 30- to 100-fold difference in membrane partitioning, a critical parameter for intracellular target engagement and cell-based phenotypic screening campaigns.

Lipophilicity Membrane permeability ADME prediction

Infrastructure Requirement Advantage for Scaling Over α-Chiral sEH Leads

Synthesis of 1-phenyl-3-(3-phenylpropyl)urea proceeds via a single-step nucleophilic addition of 3-phenylpropylamine to phenyl isocyanate at ambient temperature with near-quantitative conversion, producing the target compound in >95% purity without chromatographic purification [1]. In marked contrast, the high-potency sEH leads such as 1-((S)-α-methyl-α-phenylmethyl)-3-(3-phenylpropyl)urea (IC₅₀ = 13–160 nM) require multi-step asymmetric synthesis, chiral HPLC separation of enantiomers, and chiral auxiliary introduction—adding 3–5 synthetic steps and reducing overall yield to <15% from commercial starting materials [2]. This represents a >5-fold reduction in synthetic step count and an estimated >10-fold improvement in cost-per-gram for the target compound relative to its α-chiral congeners.

Synthetic accessibility Scale-up Process chemistry

Scalability Advantage in Polypropylene Nucleation Relative to Sorbital-Based Clarifiers

Urea phenyl derivatives of formula R–NH–C(O)–NH–(CH₂)ₙ–Ph (where n = 2 or 3), encompassing 1-phenyl-3-(3-phenylpropyl)urea, are claimed in US Patent Application 2007/0117890 A1 as nucleating agents for polypropylene resins that achieve high transmittance, high clarity, low haze, and improved thermal stability compared to compositions without such additives [1]. Unlike sorbitol-based clarifiers (e.g., Millad 3988, 1,3:2,4-bis(3,4-dimethylbenzylidene) sorbitol), which undergo thermal degradation and plate-out above 240 °C, urea phenyl derivatives maintain nucleation efficacy at polypropylene processing temperatures of 220–280 °C without generating aldehydic decomposition products that cause mold deposit and odor issues [1]. Although quantitative haze and crystallization half-time (t₁/₂) values are not publicly disclosed for the specific urea phenyl compounds in the patent, the qualitative superiority in thermal stability and clarity is a documented point of differentiation.

Polymer nucleation Thermal stability Industrial scale-up

Structural Clarity Advantage Over Mixed Alkyl/Aryl Urea Comparators

1-Phenyl-3-(3-phenylpropyl)urea contains exactly two terminal phenyl groups separated by a flexible propyl linker and a urea hydrogen-bonding core, providing a clean, symmetric aromatic footprint for fragment-based drug design (FBDD) and pharmacophore mapping . By comparison, 1-cyclohexyl-3-(3-phenylpropyl)urea (C₁₆H₂₄N₂O; MW 260.38) introduces an aliphatic cyclohexyl moiety that reduces π-π stacking potential and alters conformational entropy at the binding site, confounding interpretation of SAR trends derived from aromatic substituent variation . The target compound's all-aromatic N-substituent arrangement maps precisely onto the aryl-binding subpockets identified in sEH co-crystal structures (PDB entries 3KOO, 5ALL), making it the preferred starting scaffold for fragment growing and computational docking studies.

Fragment-based drug design Pharmacophore mapping SAR baseline

Literature Precedence Advantage as the Canonical Parent Scaffold

The 1-phenyl-3-(3-phenylpropyl)urea substructure is explicitly cited as the core scaffold in two major medicinal chemistry campaigns: (i) enantioselective sEH inhibitor discovery (Eur. J. Med. Chem. 2016, 117, 113–124), where the parent scaffold served as the template from which all α-substituted derivatives were designed [1]; and (ii) cardiac myosin activator exploration (Eur. J. Med. Chem. 2017, 134, 379–391), where the 3-phenylpropyl urea motif is the invariant pharmacophoric element across all active compounds (1, 9, 14, 21) [2]. No other single compound within this chemical space is referenced as the structural progenitor of two therapeutically distinct and independently validated hit series. This dual-literature anchoring provides a unique and documented evidentiary basis for its use as a cross-assay reference standard that simpler analogs (e.g., 1-phenyl-3-propylurea, CAS 1932-38-3; or 3-phenylpropylurea, CAS 25017-27-0) lack.

Reference compound Assay validation SAR baseline

Optimal Deployment Scenarios for 1-Phenyl-3-(3-phenylpropyl)urea Based on Verified Differentiation Evidence


Baseline Reference Compound for sEH Inhibitor High-Throughput Screening Cascades

Use 1-phenyl-3-(3-phenylpropyl)urea as a non-chiral, α-unsubstituted reference control in fluorescence-based or LC-MS sEH activity assays. Its IC₅₀ defines the basal affinity of the unadorned 3-phenylpropyl urea pharmacophore, against which enantioselective derivatives (IC₅₀ 13–160 nM; selectivity ratio up to 125-fold) are benchmarked [1]. The solid physical state and room-temperature stability minimize DMSO stock variability across multi-plate screening runs.

Synthetic Intermediate for Late-Stage Diversification into Enantioselective sEH Inhibitors

Employ the parent compound as the key intermediate for α-alkylation or α-arylation reactions to generate focused libraries of 1-(α-substituted)-3-(3-phenylpropyl)ureas. The single-step, chromatography-free synthesis and >95% purity enable kilogram-scale procurement at costs amenable to parallel medicinal chemistry efforts [1]. This approach avoids the costly and time-consuming de novo synthesis of each α-substituted analog from first principles.

Thermally Robust Nucleating Agent Candidate for Polypropylene Clarification

Evaluate 1-phenyl-3-(3-phenylpropyl)urea as a member of the urea phenyl nucleating agent class (US 2007/0117890 A1) in polypropylene homopolymer and random copolymer formulations processed at 220–280 °C [1]. Its urea-phenyl architecture is claimed to deliver high clarity, low haze, and improved thermal stability without the aldehyde off-gassing and plate-out that plague sorbitol-based clarifiers, enabling extended continuous extrusion runs and reduced mold cleaning frequency.

Fragment-Based Drug Design Starting Point for Aryl-Binding Pocket Exploration

Deploy the fully aromatic scaffold in fragment-based drug discovery (FBDD) campaigns targeting enzymes with dual aryl-binding subpockets, such as sEH (PDB 3KOO, 5ALL). Its clean two-phenyl footprint simplifies pharmacophore modeling, reduces conformational sampling in molecular docking, and provides unambiguous electron density for co-crystallization studies [1]. The absence of chiral centers eliminates the need for enantiopure synthesis at the fragment stage, preserving synthetic tractability for fragment growing and merging strategies.

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